2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid
Description
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid is a rigid adamantane-based derivative featuring a benzyloxycarbonyl (Z) group and a carboxylic acid moiety. The adamantane core confers exceptional thermal and chemical stability, while the Z-group serves as a protective moiety for amines, enabling controlled deprotection in synthetic workflows . This compound is primarily utilized in peptide synthesis, medicinal chemistry, and as a precursor for bioactive molecules. Its molecular formula is C₁₈H₂₁NO₄, with a molecular weight of 331.35 g/mol.
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)adamantane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-17(22)19(15-7-13-6-14(9-15)10-16(19)8-13)20-18(23)24-11-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXXRAGMEFTRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid typically involves multiple steps, starting from readily available adamantane derivatives. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the carboxylic acid: The protected amine is then subjected to carboxylation to introduce the carboxylic acid group. This can be done using various carboxylation reagents and conditions, such as carbon dioxide under high pressure or carboxylation reagents like di-tert-butyl dicarbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid.
Industrial Production Methods
Industrial production methods for 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used to remove the benzyloxycarbonyl group.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can yield free amines.
Scientific Research Applications
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its stable and rigid structure.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group can be removed under specific conditions to reveal the active amine, which can then participate in further chemical reactions or biological interactions.
Comparison with Similar Compounds
Physicochemical Properties
Key Observations:
- The Z-group in the target compound enhances hydrophobicity, reducing aqueous solubility compared to Adamantane-1-carboxylic acid.
- Adamantane-1-carboxylic acid’s simplicity allows broader solubility in polar solvents, facilitating its use in industrial applications .
Biological Activity
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid is a synthetic compound derived from adamantane, a structure known for its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid is . It features a benzyloxycarbonyl group attached to an adamantane backbone, which contributes to its stability and bioactivity.
The biological activity of 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that derivatives of adamantane carboxylic acids can inhibit diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. This inhibition can lead to reduced triglyceride levels and potential applications in treating metabolic disorders such as obesity and diabetes .
Enzyme Inhibition
- DGAT1 Inhibition : Studies have shown that adamantane carboxylic acids exhibit potent inhibitory activity against DGAT1. For instance, a related compound demonstrated an IC50 value of 5 nM, indicating strong efficacy in vitro . This suggests that 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid may also possess similar inhibitory properties.
Anti-obesity Effects
Research on adamantane derivatives has highlighted their potential in reducing body weight and improving metabolic profiles in animal models. For example, compounds from this class have been shown to significantly lower plasma triglyceride levels and reduce body weight gain in diet-induced obesity models .
Study on Adamantane Derivatives
In a study focused on the optimization of adamantane carboxylic acids, several derivatives were synthesized and evaluated for their biological activity. The findings indicated that modifications to the adamantane structure could enhance DGAT1 inhibition and improve pharmacokinetic properties .
| Compound | IC50 (nM) | Effect on Triglycerides | Observations |
|---|---|---|---|
| Compound 43c | 5 | Significant reduction | Good druggability and safety profile |
| 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid | TBD | TBD | Potential for further optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
